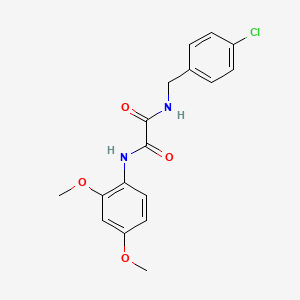
N-(4-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorobenzyl group and a dimethoxyphenyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Types of Reactions:
Oxidation: N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a physiological response.
Comparaison Avec Des Composés Similaires
N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)ethanediamide can be compared with other similar compounds such as:
N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)urea: This compound has a similar structure but contains a urea group instead of an ethanediamide backbone.
N-(4-chlorobenzyl)-N’-(2,4-dimethoxyphenyl)acetamide: This compound has an acetamide group, making it structurally similar but with different chemical properties.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-13-7-8-14(15(9-13)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQZUOAUZOWUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
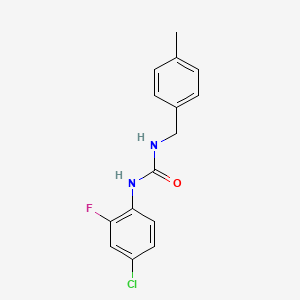
![3-[[2-(6-Phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B4898778.png)
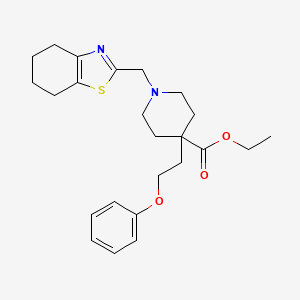
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B4898792.png)
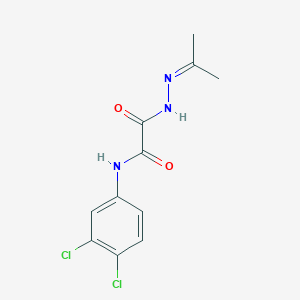
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)
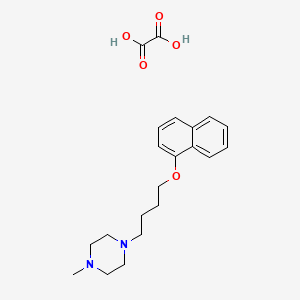
![5-[(3-Ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4898819.png)
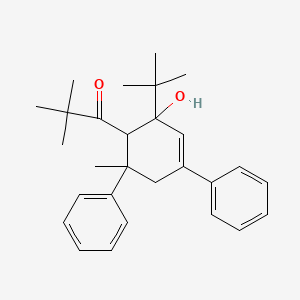
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4898837.png)
![2-fluoro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4898846.png)
